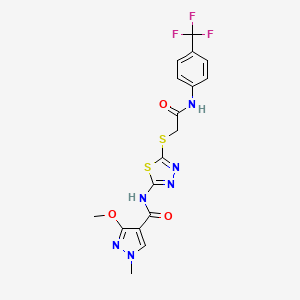

2,5,6-三甲基-1-(3-甲基苄基)-4-硝基-1H-1,3-苯并咪唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

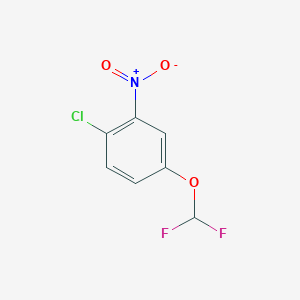

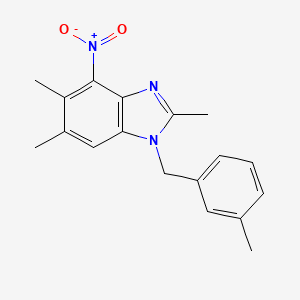

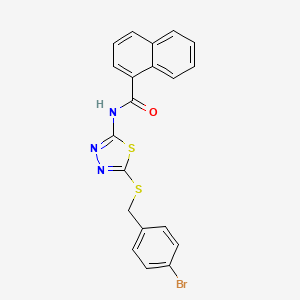

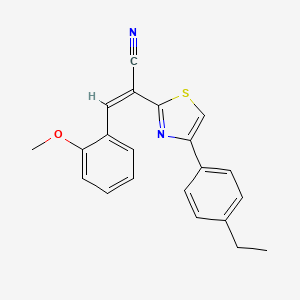

The compound "2,5,6-trimethyl-1-(3-methylbenzyl)-4-nitro-1H-1,3-benzimidazole" is a derivative of benzimidazole, which is a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their wide range of biological activities and have been extensively studied for their potential as antimicrobial and anticancer agents. The presence of the nitro group and various substituents on the benzimidazole core can significantly influence the compound's biological activity and physical properties .

Synthesis Analysis

The synthesis of benzimidazole derivatives typically involves the condensation of aromatic aldehydes with o-phenylenediamines. In the case of the compounds studied in the provided papers, this process was catalyzed by sodium metabisulfite and yielded good to excellent results, with yields ranging from 46 to 99%. Following the initial formation of 2-arylbenzimidazole derivatives, N-alkylation was performed using either conventional heating or microwave irradiation to diversify the structures . Another method mentioned involves the reaction of 2-substituted 1,3-bis(dimethylamino)-trimethinium salts with 2-aminobenzimidazole, using acetic acid or triethylamine in acetonitrile as the solvent .

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives, including the presence of a nitro group and various alkyl substituents, has been established through techniques such as proton nuclear magnetic resonance (p.m.r.) spectroscopy. These structural features are crucial as they can affect the compound's interaction with biological targets .

Chemical Reactions Analysis

The nitration of benzimidazole derivatives, as mentioned in the papers, is a key reaction that introduces the nitro group into the molecule. This reaction is significant as nitro groups are often associated with antimicrobial and anticancer properties. The nitration process can yield different isomers, and the exact position of the nitro group can be confirmed through spectroscopic methods .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "2,5,6-trimethyl-1-(3-methylbenzyl)-4-nitro-1H-1,3-benzimidazole" are not detailed in the provided papers, benzimidazole derivatives, in general, have been characterized by their ultraviolet spectral behavior in solvents like DMSO. These properties are important for understanding the compound's behavior in biological systems and for the development of pharmaceutical applications .

科学研究应用

抗菌活性

- 抗结核活性:硝基咪唑类如 PA-824 表现出有希望的抗结核特性。已经探索了改善水溶性的修饰,而不会影响它们的抗分枝杆菌活性 (Xiaojing Li 等,2008)。

- 抗菌和抗原生动物作用:苯并咪唑衍生物已被合成并测试其抗菌和抗原生动物活性,对各种病原体显示出显着的效果 (Z. Kazimierczuk 等,2002)。

抗癌活性

- 对癌细胞的细胞毒性作用:某些苯并咪唑衍生物已被评估其潜在的抗癌剂,其中特定的化合物对人类肿瘤细胞系表现出选择性细胞毒性 (Aurelio Romero-Castro 等,2011)。

酶抑制

- 酪氨酸酶抑制活性:含有苯并咪唑部分的新型杂化化合物已被研究其对酪氨酸酶(一种参与黑色素合成的酶)的抑制作用,表明在治疗色素沉着过度的疾病中具有潜在应用 (M. B. Tehrani 等,2019)。

药物代谢酶诱导

- 对药物代谢酶的影响:苯并咪唑衍生物阿苯达唑已被证明可诱导大鼠肝脏中的某些药物代谢酶,表明对药物相互作用和代谢的影响 (H. Souhaili-el Amri 等,1988)。

属性

IUPAC Name |

2,5,6-trimethyl-1-[(3-methylphenyl)methyl]-4-nitrobenzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O2/c1-11-6-5-7-15(8-11)10-20-14(4)19-17-16(20)9-12(2)13(3)18(17)21(22)23/h5-9H,10H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMDIQONKTIPEMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CN2C(=NC3=C2C=C(C(=C3[N+](=O)[O-])C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(4-Fluorophenyl)methoxy]-2-[(4-fluorophenyl)methyl]-3,4-dihydroisoquinolin-1-one](/img/structure/B2547087.png)

![Dimethyl[2-(4-methyl-1,3-thiazol-2-yl)ethyl]amine](/img/structure/B2547090.png)

![N'-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzohydrazide](/img/structure/B2547095.png)

![N-(4-ethoxyphenyl)-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2547096.png)

![2-[[3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]-N-phenyl-N-propan-2-ylacetamide](/img/structure/B2547097.png)

![2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2547100.png)

![3-[2-Oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-5-(2-phenylethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B2547102.png)

![N-(4-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2547104.png)

![5-{[1-Carboxy-3-(methylsulfanyl)propyl]sulfamoyl}-2-methylbenzoic acid](/img/structure/B2547105.png)

![N-[2-({1-[2-methyl-6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}amino)-2-oxoethyl]benzamide](/img/structure/B2547108.png)